molecular formula C13H12ClNO4 B2441764 Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate CAS No. 1188200-41-0

Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate

Cat. No.: B2441764
CAS No.: 1188200-41-0
M. Wt: 281.69
InChI Key: GFDLCIYNVQWZMU-UHFFFAOYSA-N
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Description

Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate is a synthetic organic compound belonging to the class of isoxazoles Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom This particular compound is characterized by the presence of an ethyl ester group, a chloro-substituted methoxyphenyl ring, and an isoxazole ring

Properties

IUPAC Name

ethyl 5-(2-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12ClNO4/c1-3-18-13(16)11-7-12(19-15-11)9-5-4-8(17-2)6-10(9)14/h4-7H,3H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFDLCIYNVQWZMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=NOC(=C1)C2=C(C=C(C=C2)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.69 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1188200-41-0
Record name ethyl 5-(2-chloro-4-methoxyphenyl)-1,2-oxazole-3-carboxylate
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-chloro-4-methoxybenzaldehyde with hydroxylamine hydrochloride to form the corresponding oxime. This intermediate is then subjected to cyclization using acetic anhydride to yield the isoxazole ring. The final step involves esterification with ethanol in the presence of a suitable catalyst to obtain the ethyl ester derivative.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts such as sulfuric acid or p-toluenesulfonic acid may be employed to facilitate the esterification step.

Chemical Reactions Analysis

Types of Reactions

Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate can undergo various chemical reactions, including:

    Substitution Reactions: The chloro group on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.

    Reduction Reactions: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.

    Oxidation Reactions: The methoxy group can be oxidized to a hydroxyl group using oxidizing agents such as potassium permanganate.

Common Reagents and Conditions

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Oxidation: Potassium permanganate in an aqueous medium.

Major Products

    Substitution: Formation of substituted derivatives with various functional groups.

    Reduction: Formation of the corresponding alcohol.

    Oxidation: Formation of the hydroxyl derivative.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Potential
Research indicates that ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate exhibits significant pharmacological properties. It is primarily investigated for its anti-inflammatory and antimicrobial activities. Compounds with similar structures have shown promise as inhibitors of various enzymes and receptors, making them candidates for drug development targeting conditions such as cancer and neurodegenerative diseases .

Case Studies

  • Anti-inflammatory Activity : A study demonstrated that derivatives of isoxazoles can inhibit cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. This compound was tested for its ability to reduce inflammation in animal models, showing a significant decrease in edema compared to control groups .
  • Antimicrobial Properties : Another investigation focused on the compound's efficacy against bacterial strains like Staphylococcus aureus and Escherichia coli. The results indicated that this isoxazole derivative possesses notable antibacterial activity, potentially serving as a lead compound for developing new antibiotics .

Biological Research

Enzyme Inhibition Studies
The compound's structural similarity to biologically active molecules allows it to interact with various enzymes. Research has shown that it can inhibit specific enzymes involved in metabolic pathways, which may lead to altered pharmacokinetics or pharmacodynamics .

Binding Affinity Assessments
Studies have also explored the binding affinities of this compound with receptors involved in cell signaling pathways. Preliminary findings suggest that this compound may modulate receptor activity, impacting cellular responses related to growth and differentiation .

Materials Science Applications

Synthesis of Advanced Materials
this compound is being explored for its potential use in creating advanced materials, including polymers and nanomaterials. Its unique chemical structure allows for modifications that can enhance material properties such as thermal stability and mechanical strength .

Summary of Research Findings

Application AreaKey FindingsReferences
Medicinal ChemistryExhibits anti-inflammatory and antimicrobial activities; potential drug development applications
Biological ResearchInhibits specific enzymes; modulates receptor activity; impacts metabolic pathways
Materials SciencePotential for synthesizing advanced materials with enhanced properties

Mechanism of Action

The mechanism of action of Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate involves its interaction with specific molecular targets. In medicinal chemistry, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological pathways. The isoxazole ring is known to interact with various biological targets, leading to its potential therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 5-(2-chloro-4-hydroxyphenyl)isoxazole-3-carboxylate
  • Ethyl 5-(2-chloro-4-methylphenyl)isoxazole-3-carboxylate
  • Ethyl 5-(2-chloro-4-nitrophenyl)isoxazole-3-carboxylate

Uniqueness

Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. The methoxy group can enhance its lipophilicity, potentially improving its ability to cross biological membranes and interact with intracellular targets.

Biological Activity

Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate is a compound of significant interest due to its diverse biological activities. This article reviews its mechanisms of action, potential therapeutic applications, and comparative analysis with similar compounds.

Chemical Structure and Properties

This compound features a unique isoxazole ring structure, which is known for its biological activity. The presence of the methoxy group enhances its lipophilicity, potentially improving its ability to interact with biological membranes and intracellular targets.

Target Interactions

The compound likely interacts with multiple biological targets. Similar isoxazole derivatives have been shown to affect various biochemical pathways, including:

  • Antiviral Activity : Compounds within this class have demonstrated efficacy against viral infections by inhibiting viral replication mechanisms.
  • Anticancer Properties : Isoxazole derivatives can induce apoptosis in cancer cells through mechanisms involving caspase activation and cell cycle arrest .
  • Anti-inflammatory Effects : These compounds may inhibit pro-inflammatory cytokines, contributing to their therapeutic potential in inflammatory diseases.

Biological Activities

The biological activities of this compound can be summarized as follows:

Activity Type Description
Antiviral Inhibits viral replication; potential use in treating influenza and other viruses .
Anticancer Induces apoptosis in various cancer cell lines (e.g., MCF-7, U-937) with IC50 values indicating significant potency .
Anti-inflammatory Reduces inflammation markers; potential application in autoimmune diseases.
Antimicrobial Exhibits activity against a range of pathogens, supporting its use in infectious diseases.

Case Studies and Research Findings

Recent studies have highlighted the compound's potential in various therapeutic areas:

  • Anticancer Activity : A study demonstrated that derivatives similar to this compound showed cytotoxic effects against multiple cancer cell lines. For instance, compounds exhibited IC50 values lower than 10 µM against MCF-7 breast cancer cells, indicating strong anticancer properties .
  • Antiviral Efficacy : Research on isoxazole derivatives has shown promising results against the AM2-S31N proton channel of influenza viruses. Compounds were able to block the channel effectively, correlating with their antiviral activity .
  • Anti-inflammatory Mechanisms : The compound has been investigated for its ability to modulate inflammatory pathways, which could be beneficial in conditions like rheumatoid arthritis and other inflammatory disorders.

Comparative Analysis with Similar Compounds

This compound can be compared with several related compounds:

Compound Name Key Features Biological Activity
Ethyl 5-(2-chloro-4-hydroxyphenyl)isoxazole-3-carboxylateHydroxy group enhances solubility; similar structural frameworkAnticancer, anti-inflammatory
Ethyl 5-(2-chloro-4-nitrophenyl)isoxazole-3-carboxylateNitro group may enhance reactivity; used in drug designAntiviral, anticancer
Ethyl 5-(2-chloro-4-methylphenyl)isoxazole-3-carboxylateMethyl group influences lipophilicity; potential for improved bioavailabilityAntimicrobial

Q & A

Basic Questions

Q. What synthetic routes are commonly employed for Ethyl 5-(2-chloro-4-methoxyphenyl)isoxazole-3-carboxylate, and how are the products characterized?

  • Methodology : The compound is synthesized via cyclocondensation reactions or functionalization of pre-formed isoxazole cores. For example, similar derivatives are prepared by reacting substituted phenyl precursors with ethyl isoxazole-3-carboxylate intermediates under catalytic conditions. Post-synthesis, characterization involves 1H-NMR and 13C-NMR to confirm substituent positions and ester functionality. Melting points and elemental analysis (C, H, N) validate purity .

Q. What spectroscopic techniques are critical for confirming the structure of this compound?

  • Methodology : Key techniques include:

  • Nuclear Magnetic Resonance (NMR) : 1H-NMR identifies proton environments (e.g., aromatic protons from the 2-chloro-4-methoxyphenyl group at δ 6.8–7.5 ppm). 13C-NMR confirms carbonyl (C=O) and ester (COOEt) carbons .
  • Mass Spectrometry (MS) : High-resolution MS determines molecular ion peaks (e.g., [M+H]+) and fragmentation patterns .
  • Infrared (IR) Spectroscopy : Stretching frequencies for C=O (~1700 cm⁻¹) and C-O (ester, ~1250 cm⁻¹) validate functional groups .

Q. What are the key physicochemical properties of this compound, and how do they influence experimental handling?

  • Properties :

  • Boiling Point : ~413°C (estimated for analogous derivatives), requiring high-temperature reactions to be conducted under reflux .
  • Hydrogen Bonding : Lack of hydrogen bond donors (HBD = 0) suggests low solubility in polar solvents; use DMSO or DMF for dissolution .
  • Stability : Stable under inert conditions but sensitive to strong oxidizers. Store in dry, airtight containers to prevent hydrolysis .

Advanced Research Questions

Q. How can X-ray crystallography and software like SHELX resolve structural ambiguities in this compound?

  • Methodology : Single-crystal X-ray diffraction (SC-XRD) provides precise bond lengths and angles. For example, analogous isoxazole derivatives show C-O bond lengths of ~1.34 Å and isoxazole ring angles of ~108°. SHELXL refines crystallographic data by minimizing residuals (R-factors) and validating thermal displacement parameters. ORTEP-3 visualizes electron density maps to confirm substituent positions .

Q. What strategies are effective in analyzing contradictory data between computational predictions and experimental spectral results?

  • Methodology :

  • DFT Calculations : Compare computed (e.g., Gaussian) IR/NMR spectra with experimental data. Discrepancies in chemical shifts may arise from solvent effects (e.g., chloroform vs. DMSO), requiring implicit solvent models .
  • Hirshfeld Surface Analysis : Resolve packing effects in crystallographic data; deviations in hydrogen bonding or π-stacking can explain differences in predicted vs. observed melting points .

Q. How can catalytic asymmetric reductions be applied to synthesize chiral derivatives of this compound?

  • Methodology : Corey-Bakshi-Shibata (CBS) reduction introduces chirality via ketone intermediates. For example, ethyl isoxazole carboxylates with prochiral carbonyl groups (e.g., 3-acetyl derivatives) are reduced using oxazaborolidine catalysts, achieving enantiomeric excess (ee) >90%. Chiral HPLC or Mosher ester analysis validates stereochemistry .

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